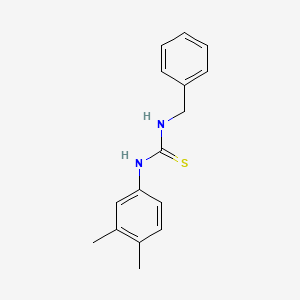
N-benzyl-N'-(3,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(3,4-dimethylphenyl)thiourea, also known as DMPTU, is a thiourea derivative that has gained attention in scientific research due to its various biological and pharmacological properties. DMPTU has been synthesized using different methods, and its mechanism of action has been studied in depth. The purpose of
Mecanismo De Acción
N-benzyl-N'-(3,4-dimethylphenyl)thiourea exerts its biological and pharmacological effects by modulating different signaling pathways. It has been reported to inhibit the activity of the protein kinase C (PKC) and the nuclear factor kappa B (NF-κB), which are involved in cell proliferation, inflammation, and apoptosis. N-benzyl-N'-(3,4-dimethylphenyl)thiourea has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been reported to modulate the activity of ion channels, such as TRPM8 and Kv1.3, by interacting with their specific binding sites.
Biochemical and Physiological Effects:
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. N-benzyl-N'-(3,4-dimethylphenyl)thiourea has also been shown to inhibit the replication of different viruses, such as influenza A virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has several advantages for lab experiments. It is readily available and can be synthesized using different methods. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to exhibit various biological and pharmacological properties, which make it a promising candidate for drug development. However, N-benzyl-N'-(3,4-dimethylphenyl)thiourea also has some limitations for lab experiments. It has been reported to have low solubility in water, which can affect its bioavailability and toxicity. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to exhibit some cytotoxicity towards normal cells at high concentrations.
Direcciones Futuras
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has several potential future directions for scientific research. One of the future directions is to investigate its potential as a therapeutic agent for different diseases, such as cancer, viral infections, and inflammation. Another future direction is to study its interaction with different ion channels and to develop specific modulators that can target these channels. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea can be used as a lead compound for drug development, and its structure can be modified to improve its pharmacological properties, such as solubility, bioavailability, and selectivity.
Métodos De Síntesis
N-benzyl-N'-(3,4-dimethylphenyl)thiourea can be synthesized using different methods, including the reaction of benzyl isothiocyanate with 3,4-dimethylaniline in the presence of a base, such as potassium hydroxide. Another method involves the reaction of benzyl chloride with potassium thiocyanate, followed by the reaction of the resulting benzyl thiocyanate with 3,4-dimethylaniline. The purity and yield of N-benzyl-N'-(3,4-dimethylphenyl)thiourea can be improved by recrystallization from suitable solvents, such as ethanol.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. N-benzyl-N'-(3,4-dimethylphenyl)thiourea has also been reported to have anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to modulate ion channels, such as the transient receptor potential melastatin 8 (TRPM8) and the voltage-gated potassium channel Kv1.3, which are involved in various physiological processes.
Propiedades
IUPAC Name |
1-benzyl-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-8-9-15(10-13(12)2)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKQHQCUQOALQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-(3,4-dimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


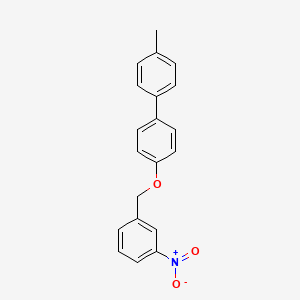
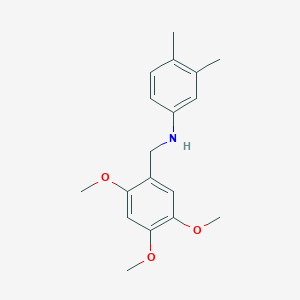
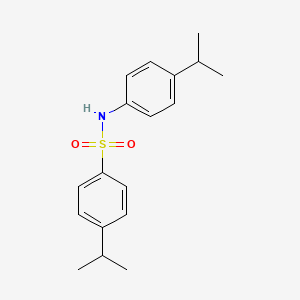
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
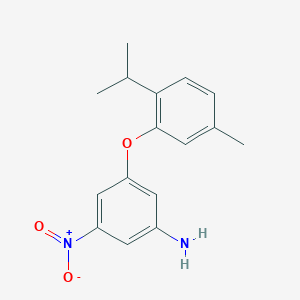

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)